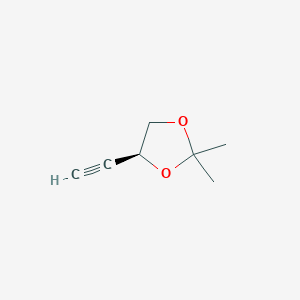

(4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane

Description

Contextualization within Chiral Pool Synthesis and Asymmetric Methodologies

Chiral pool synthesis leverages readily available, naturally occurring chiral molecules as starting materials for the synthesis of new enantiomerically pure compounds. (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane is a prime example of a building block derived from this approach. Its stereocenter is typically sourced from inexpensive and abundant natural products like D-mannitol or L-ascorbic acid. The dioxolane ring serves as a protective group for a diol, a common motif in carbohydrates, while the ethynyl (B1212043) group provides a versatile handle for a wide array of chemical transformations.

In the broader context of asymmetric synthesis, this compound is not only a product of chiral pool strategies but also a key reactant in numerous diastereoselective reactions. The inherent chirality of the molecule allows for the controlled introduction of new stereocenters, making it an invaluable tool for constructing molecules with multiple chiral centers. Its applications span from the synthesis of natural products to the development of novel therapeutic agents.

Historical Academic Trajectory and Initial Research Contributions

The academic journey of this compound is intrinsically linked to the development of its precursors, particularly (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde. Early research focused on the synthesis and manipulation of these chiral glyceraldehyde derivatives. The conversion of the aldehyde functionality into the ethynyl group represented a significant step, expanding the synthetic utility of this chiral scaffold.

Key initial contributions involved the development of reliable and high-yielding methods for this transformation. One common and effective method is the Corey-Fuchs reaction, which involves the reaction of the aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene, followed by treatment with a strong base like n-butyllithium to generate the terminal alkyne. Another widely used method is the Seyferth-Gilbert homologation, which employs the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to directly convert the aldehyde to the alkyne in a one-pot procedure. These synthetic advancements were crucial in making this compound readily accessible to the wider synthetic community.

Strategic Significance as a Versatile Chiral Building Block

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The terminal alkyne is a gateway to a multitude of transformations, including:

Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." researchgate.netusbio.net This allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in medicinal chemistry and materials science.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of conjugated systems.

Alkynylation Reactions: The terminal alkyne can be deprotonated to form a nucleophilic acetylide, which can then react with various electrophiles, such as aldehydes, ketones, and epoxides, to form new carbon-carbon bonds and introduce additional functionality.

Synthesis of Nucleoside Analogues: The ethynyl-dioxolane scaffold has proven to be a valuable precursor in the synthesis of modified nucleosides with potential antiviral and anticancer activities. The chiral center of the dioxolane mimics the stereochemistry of the ribose sugar in natural nucleosides.

The dioxolane moiety, while serving as a protecting group, also plays a crucial role in directing the stereochemical outcome of reactions at or near the ethynyl group. This diastereoselective control is a key advantage in the synthesis of complex targets.

Below is a table summarizing the key properties and synthetic precursors of this compound.

| Property/Precursor | Description |

| IUPAC Name | This compound |

| CAS Number | 56017-85-7 |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Chiral Precursor | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde |

| Chiral Pool Source | D-Mannitol, L-Ascorbic Acid |

The following table outlines some of the key reactions involving this compound, highlighting its versatility.

| Reaction Type | Reagents | Product Type | Significance |

| Corey-Fuchs Reaction | CBr₄, PPh₃, then n-BuLi | Terminal Alkyne | Synthesis from Aldehyde |

| Seyferth-Gilbert Homologation | Bestmann-Ohira Reagent | Terminal Alkyne | Synthesis from Aldehyde |

| Click Chemistry (CuAAC) | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole | Bio-conjugation, Medicinal Chemistry |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Disubstituted Alkyne | Synthesis of Conjugated Systems |

| Alkynylation | Base, then Electrophile (e.g., R₂C=O) | Propargyl Alcohol | C-C Bond Formation |

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNBPQQQZHDRMZ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452003 | |

| Record name | 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56017-85-7 | |

| Record name | 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4s 4 Ethynyl 2,2 Dimethyl 1,3 Dioxolane

Stereoselective Synthesis Routes to the Dioxolane Core

The critical step in synthesizing the target molecule is the establishment of the stereocenter at the C4 position of the 1,3-dioxolane (B20135) ring. This is typically achieved by starting with an enantiomerically pure precursor that already contains this stereocenter. The most common precursor is (S)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, also known as (S)-glyceraldehyde acetonide.

Chiral Pool Derived Syntheses from Natural Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, which can be used as starting materials for the synthesis of complex chiral molecules. The synthesis of the (4S)-configured dioxolane core relies heavily on precursors derived from this pool.

The most prominent chiral precursor is (S)-glyceraldehyde acetonide . While its enantiomer, (R)-glyceraldehyde acetonide, is easily prepared from the inexpensive D-mannitol, the (S)-enantiomer required for the target molecule is sourced from less common starting materials like L-gulono-1,4-lactone. orgsyn.org The synthesis involves the oxidative cleavage of a protected gulonic acid derivative. An alternative route starts from L-ascorbic acid (Vitamin C), which also provides access to the (S)-enantiomer. tandfonline.com

The general strategy involves two key steps:

Acetal Protection: A suitable 1,2,3-triol precursor is reacted with acetone or 2,2-dimethoxypropane under acidic catalysis to form the 2,2-dimethyl-1,3-dioxolane ring. In the case of starting from a larger carbohydrate like mannitol, this protection is often selective for specific diol pairs.

Oxidative Cleavage: The carbon chain is cleaved to unmask the aldehyde functionality at the desired position. This is commonly achieved using an oxidizing agent like sodium periodate (NaIO₄).

For instance, the synthesis of the enantiomeric (R)-glyceraldehyde acetonide from D-mannitol illustrates this principle effectively. orgsyn.org

| Starting Material | Key Reagents | Product | Reference |

| D-Mannitol | 1. Acetone, H⁺ 2. NaIO₄ | (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | orgsyn.org |

| L-Gulono-1,4-lactone | 1. Acetone, H⁺ 2. NaIO₄ | (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | orgsyn.org |

| L-Ascorbic Acid | Multi-step sequence | (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | tandfonline.com |

Asymmetric Catalytic Approaches for Enantioselective Production

While chiral pool synthesis is dominant, recent advances in asymmetric catalysis offer direct routes to chiral 1,3-dioxolanes from prochiral substrates. These methods construct the chiral center catalytically, providing an alternative to relying on naturally occurring chirality.

One notable approach is the asymmetric formal [3+2] cycloaddition reaction. This method can involve the reaction of a γ-hydroxy-α,β-unsaturated ketone with an aldehyde, catalyzed by a cinchona-alkaloid-thiourea-based bifunctional organocatalyst, to produce highly enantioenriched 1,3-dioxolanes. nih.govdntb.gov.ua Another strategy employs a gadolinium(III)–N,N′-dioxide complex to catalyze the enantioselective [3+2] cycloaddition of carbonyl ylides (generated from epoxides) with aldehydes. thieme-connect.com This provides access to chiral 1,3-dioxolanes with high diastereoselectivity and enantioselectivity (up to 91% ee). thieme-connect.com

Rhodium(II) catalysts with chiral carboxylate ligands have also been used in a three-component reaction of diazo compounds, carboxylic acids, and aldehydes to afford chiral 1,3-dioxoles with excellent enantioselectivity. nih.govrsc.org Although these methods have not been specifically reported for the large-scale production of (S)-glyceraldehyde acetonide, they represent the cutting edge in the asymmetric synthesis of the core dioxolane structure.

| Catalytic System | Reaction Type | Substrates | Stereoselectivity |

| Cinchona Alkaloid-Thiourea | Organocatalytic [3+2] Cycloaddition | γ-Hydroxy-α,β-unsaturated ketones, Aldehydes | High ee |

| Chiral Gd(III)–N,N′-dioxide | Lewis Acid Catalyzed [3+2] Cycloaddition | Epoxides, Aldehydes | >95:5 dr, up to 91% ee |

| Chiral Rh(II) Carboxylate | Metal-Catalyzed Three-Component Reaction | Diazo compounds, Carboxylic acids, Aldehydes | High ee |

Diastereoselective and Enantioselective Resolution Strategies

Resolution strategies involve the separation of a racemic mixture of a chiral compound. While less efficient than direct asymmetric synthesis, resolution can be a practical approach. For the dioxolane core, this would typically be applied to a precursor such as (±)-2,2-dimethyl-1,3-dioxolane-4-methanol.

Classical resolution would involve reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties (e.g., solubility, chromatographic retention) and can be separated by fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure alcohols.

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For example, an enzymatic acylation could selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.

While specific industrial resolution protocols for this dioxolane are not widely published, these represent standard and viable chemical principles for obtaining the enantiopure precursor. The determination of enantiomeric purity is often accomplished by derivatizing the compound and analyzing the resulting diastereomers by HPLC or GC on a non-chiral column. researchgate.net

Functional Group Interconversion Strategies for the Ethynyl (B1212043) Moiety

Once the chiral precursor, (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is obtained, the next stage is the one-carbon homologation to install the terminal alkyne. This transformation converts the aldehyde functional group into an ethynyl group. Two primary methods are employed for this purpose: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction: This is a two-step process. wikipedia.orgorganic-chemistry.org

The aldehyde is reacted with a phosphorus ylide generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This yields a 1,1-dibromoalkene intermediate.

The isolated dibromoalkene is then treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi). This results in elimination of HBr followed by a lithium-halogen exchange and rearrangement to form the terminal lithiated alkyne, which is subsequently quenched with water to give the final product. organic-chemistry.orgalfa-chemistry.com

Seyferth-Gilbert Homologation: This reaction provides a more direct, one-pot conversion of the aldehyde to the terminal alkyne. synarchive.comwikipedia.orgwordpress.com The aldehyde is treated with the carbanion of dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). wordpress.com A widely used and more practical variant is the Ohira-Bestmann modification , which uses dimethyl (1-diazo-2-oxopropyl)phosphonate. wikipedia.orgorganic-chemistry.orgchem-station.com This reagent can be activated under milder basic conditions (e.g., K₂CO₃ in methanol), making it suitable for base-sensitive substrates. chem-station.comsantiago-lab.com The reaction proceeds through a vinyl diazo intermediate, which eliminates nitrogen gas to form a vinyl carbene that rearranges to the alkyne. wikipedia.orgorganic-chemistry.org

| Reaction Name | Key Reagents | Intermediate(s) | Key Features |

| Corey-Fuchs Reaction | 1. CBr₄, PPh₃ 2. n-BuLi | 1,1-Dibromoalkene | Two-step, isolable intermediate, uses strong base. wikipedia.orgorganic-chemistry.org |

| Seyferth-Gilbert Homologation (Ohira-Bestmann Mod.) | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃, MeOH | Vinyl diazo, Vinyl carbene | One-pot, milder conditions, suitable for sensitive aldehydes. wikipedia.orgchem-station.comsantiago-lab.com |

Optimization of Synthetic Protocols for Enhanced Efficiency and Stereocontrol

Optimizing the synthetic route is crucial for maximizing yield, minimizing waste, and ensuring high stereochemical purity. For the synthesis of (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane, optimization efforts focus on both the formation of the chiral precursor and its conversion to the alkyne.

In the preparation of the precursor aldehyde, the choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation or racemization. For example, TEMPO-catalyzed oxidation using an organic N-chloro compound as the stoichiometric oxidant has been developed as an efficient method for converting 2,2-dimethyl-1,3-dioxolane-4-methanol to the corresponding aldehyde. google.com

For the installation of the ethynyl group, significant optimization has been achieved.

In the Corey-Fuchs reaction , the addition of zinc dust can reduce the amount of triphenylphosphine required, which simplifies product purification and can improve yields. wikipedia.orgalfa-chemistry.com

The development of the Ohira-Bestmann modification of the Seyferth-Gilbert homologation was a major optimization. The use of milder bases like potassium carbonate, or in some cases caesium carbonate for less reactive aldehydes, dramatically broadens the substrate scope and improves yields by preventing side reactions like aldol (B89426) condensation that can occur under the strongly basic conditions of the original protocol. wikipedia.orgwordpress.comsantiago-lab.com Recent protocols have also developed safer, more scalable methods for the in situ generation of the Ohira-Bestmann reagent. wordpress.com

In the context of asymmetric catalytic routes, optimization involves screening chiral ligands, catalysts, solvents, and temperatures to achieve the highest possible enantioselectivity. For instance, in the Rh(II)-catalyzed synthesis of dioxoles, phthalimide-based chiral ligands were found to significantly influence enantioselectivity. nih.gov

Chemical Transformations and Reactivity Profiles of 4s 4 Ethynyl 2,2 Dimethyl 1,3 Dioxolane

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group is a key functional handle for carbon-carbon bond formation. Standard methodologies for the elaboration of such groups were investigated for this specific molecule.

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura) and Alkyne Metathesis

Terminal alkynes are classic substrates for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling , which directly couples terminal alkynes with aryl or vinyl halides, is a primary tool for constructing sp-sp² carbon-carbon bonds. researchgate.netrwth-aachen.de Similarly, the Heck reaction couples unsaturated halides with alkenes, and while less direct for an alkyne, related transformations are well-established. nih.govorganic-chemistry.org The Suzuki-Miyaura coupling , another cornerstone of C-C bond formation, typically involves organoboron compounds, which can be prepared from terminal alkynes. nih.govnih.gov

Despite the high utility of these reactions, a detailed search of scientific databases did not yield specific examples or dedicated studies where (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane is used as the starting material. Consequently, data on reaction conditions, catalyst systems, yields, and the influence of the chiral dioxolane moiety on the outcomes of these specific cross-coupling reactions are not available.

Alkyne metathesis , a powerful reaction for the redistribution of carbon-carbon triple bonds catalyzed by metal-alkylidyne complexes, also represents a potential transformation for this molecule. However, literature detailing the participation of this compound in such reactions could not be located.

Hydrofunctionalization (e.g., Hydration, Hydroboration, Hydrohalogenation) and Cycloaddition Chemistry (e.g., Click Chemistry)

Hydrofunctionalization reactions add a hydrogen atom and another group across the triple bond, leading to a variety of functionalized alkenes or carbonyl compounds. These include hydration (addition of water), hydroboration (addition of a boron-hydrogen bond), and hydrohalogenation (addition of H-X). While the general principles of these reactions are well-understood for terminal alkynes, specific protocols, regioselectivity, and stereoselectivity for the substrate this compound are not described in the reviewed literature.

Cycloaddition reactions , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," are widely used for the synthesis of 1,2,3-triazoles. researchgate.net This reaction is known for its high efficiency, mild conditions, and broad functional group tolerance. Although terminal alkynes are quintessential substrates for this transformation, specific studies employing this compound as the alkyne component were not found.

Mechanistic Aspects of Alkyne Transformations and Stereochemical Outcomes

Without specific examples of the aforementioned reactions, a discussion of the mechanistic aspects and stereochemical outcomes for this compound remains speculative. The presence of the chiral center adjacent to the reacting alkyne could potentially influence the stereochemical course of certain addition reactions, but empirical data is required to confirm any such effects. The transfer of chirality from the dioxolane ring to new stereocenters formed during a reaction is a key area of interest in asymmetric synthesis, but has not been specifically documented for this compound.

Transformations of the Chiral Dioxolane Ring System

The 2,2-dimethyl-1,3-dioxolane moiety serves as a protecting group for a chiral 1,2-diol. Its manipulation is key to revealing the diol for further synthetic operations.

Selective Ring Opening Reactions for Derivatization

Deprotection Strategies for the Acetal Moiety and Subsequent Transformations

The removal of the acetal protecting group is a common transformation, typically accomplished under acidic aqueous conditions to yield the corresponding diol. nih.govorganic-chemistry.org This would unmask the (S)-but-3-yne-1,2-diol. General methods for acetal deprotection are well-established and would likely be applicable. However, studies that begin with this compound, perform the deprotection, and then detail subsequent transformations of the resulting diol are not present in the surveyed literature.

Stereochemical Control in Derivatization Reactions of this compound

The chiral center at the C4 position of the this compound ring plays a crucial role in directing the stereochemical outcome of derivatization reactions involving the adjacent ethynyl (B1212043) group. This phenomenon, known as chiral induction, is of significant interest in asymmetric synthesis, where the objective is to selectively produce a specific stereoisomer of a target molecule. The dioxolane moiety, derived from a chiral pool starting material, acts as a chiral auxiliary, influencing the approach of reagents to the reactive alkyne functionality.

The steric hindrance imposed by the substituents on the chiral dioxolane ring, particularly the gem-dimethyl group at C2 and the substituent at C4, creates a diastereotopic environment around the ethynyl group. This steric bias forces incoming reagents to approach from the less hindered face, leading to the preferential formation of one diastereomer over the other. The degree of stereochemical control is influenced by several factors, including the nature of the reactants, the reaction conditions (such as temperature and solvent), and the presence of catalysts or additives.

One of the key applications of this compound in stereocontrolled reactions is the synthesis of chiral propargyl alcohols. These reactions typically involve the nucleophilic addition of an organometallic reagent to an aldehyde or ketone, with the chiral dioxolane moiety guiding the stereoselectivity of the newly formed stereocenter.

While specific data on the diastereoselectivity of derivatization reactions for this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral auxiliaries provide a strong theoretical basis for its application in stereochemical control. The effectiveness of a chiral auxiliary is typically quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the products.

Below is a representative data table illustrating the potential outcomes of a hypothetical nucleophilic addition to an aldehyde in the presence of this compound, showcasing how the diastereomeric ratio can be influenced by reaction parameters.

| Entry | Aldehyde | Organometallic Reagent | Temperature (°C) | Solvent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | EtMgBr | -78 | THF | 90:10 |

| 2 | Benzaldehyde | EtMgBr | 0 | THF | 75:25 |

| 3 | Isobutyraldehyde | MeLi | -78 | Et₂O | 95:5 |

| 4 | Isobutyraldehyde | MeLi | -20 | Et₂O | 80:20 |

Further research and detailed experimental studies are required to fully elucidate the extent and predictability of stereochemical control in various derivatization reactions of this compound. Such investigations would be invaluable for expanding its utility as a versatile chiral building block in the synthesis of complex, enantiomerically pure molecules.

Applications of 4s 4 Ethynyl 2,2 Dimethyl 1,3 Dioxolane in Asymmetric Synthesis and Total Synthesis

Utility as a Chiral Synthon in Complex Molecule Construction.

(4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane possesses key structural features that theoretically make it an attractive chiral synthon. The stereocenter at the 4-position, derived from (S)-glyceraldehyde, offers a reliable source of chirality. The terminal alkyne functionality is a versatile handle for a variety of carbon-carbon bond-forming reactions, including Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, as well as click chemistry. The dioxolane ring serves as a protected diol, which can be unveiled at a later synthetic stage. However, specific and detailed examples of its direct incorporation into complex molecular frameworks are not readily found in peer-reviewed journals.

Total Synthesis of Bioactive Natural Products and Designed Analogs.

The true measure of a chiral building block's utility lies in its successful application in the total synthesis of natural products. While the potential exists, concrete examples for this compound are conspicuously absent in the literature for the following classes of molecules.

Strategies for Carbohydrate-Derived Molecules and Glycosides.

The structural resemblance of the dioxolane moiety to a protected glycerol (B35011) backbone suggests its potential as a precursor for modified carbohydrates or the aglycone portion of glycosides. The ethynyl (B1212043) group could, in principle, be elaborated into various functional groups or used to link the chiral unit to a sugar moiety. However, no specific synthetic routes employing this particular starting material for the synthesis of carbohydrate-derived molecules or glycosides have been reported.

Application in Polyketide and Macrolactone Syntheses.

Polyketides and macrolactones often feature complex stereochemical arrays. Chiral fragments like this compound could serve as starting points for the synthesis of specific segments of these large macrocycles. The alkyne could be used in coupling reactions to build the carbon chain or be transformed into other functionalities. Despite this theoretical utility, there are no published total syntheses of polyketides or macrolactones that explicitly utilize this compound.

Approaches to Chiral Alkaloids and Terpenoids.

The incorporation of the chiral dioxolane unit into alkaloids and terpenoids is conceivable, for instance, by using the alkyne to construct key carbocyclic or heterocyclic rings. Nevertheless, a survey of synthetic routes towards these classes of natural products does not reveal any instances where this compound is a key starting material.

Development of Chiral Scaffolds for Asymmetric Catalysis and Ligand Design.

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. Chiral dioxolanes have been incorporated into ligand structures. The ethynyl group of this compound offers a point of attachment for phosphine, nitrogen, or other coordinating groups. However, there is a lack of specific research detailing the synthesis and application of ligands derived from this particular compound in asymmetric catalysis.

Synthesis of Advanced Chiral Intermediates for Research and Development.

As a chiral building block, this compound is commercially available and can, in principle, be used to generate more complex chiral intermediates for various research and development purposes. Its utility as a reagent in the synthesis of red-emissive fluorophores and NIR dyes has been noted. However, beyond this, the literature does not provide a broad scope of its applications in the synthesis of other advanced, non-natural chiral molecules.

Synthesis and Exploration of Derivatives and Analogs of 4s 4 Ethynyl 2,2 Dimethyl 1,3 Dioxolane

Modifications of the Ethynyl (B1212043) Group for Enhanced Reactivity or Specificity

The terminal alkyne functionality of (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is a key site for molecular elaboration. Various chemical transformations can be employed to modify this group, thereby enhancing its reactivity or introducing specific functionalities for subsequent reactions. Two prominent and widely utilized reactions for this purpose are the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

The Sonogashira cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and aryl or vinyl halides. This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, allows for the direct attachment of various aromatic and vinylic substituents to the ethynyl group of the dioxolane core. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly versatile tool for creating complex molecular architectures. For instance, coupling with functionalized aryl halides can introduce moieties that can alter the electronic properties of the molecule or provide handles for further synthetic transformations. The general scheme for the Sonogashira coupling of this compound is depicted below:

Scheme 1: Sonogashira Cross-Coupling Reaction

This compound + Ar-X (or Vinyl-X) --(Pd catalyst, Cu(I) co-catalyst, base)--> (4S)-4-(2-arylethynyl)-2,2-dimethyl-1,3-dioxolane

Another significant modification of the ethynyl group is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, a cornerstone of click chemistry, involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.govrsc.orgwikipedia.org The resulting triazole ring is a stable and often desirable heterocyclic motif in medicinal chemistry and materials science due to its chemical stability and ability to participate in hydrogen bonding. This reaction is highly efficient, proceeds under mild, often aqueous, conditions, and has a broad substrate scope. The introduction of a triazole ring can significantly alter the biological activity and physical properties of the parent molecule.

Scheme 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound + R-N₃ --(Cu(I) catalyst)--> (4S)-4-(1-(R)-1,2,3-triazol-4-yl)-2,2-dimethyl-1,3-dioxolane

The table below summarizes the outcomes of these modifications on the ethynyl group of this compound.

| Modification Reaction | Reagents | Functional Group Introduced | Key Features |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Base | Substituted Aryl or Vinyl Group | Forms a C(sp)-C(sp²) bond; Versatile for introducing aromatic systems. |

| CuAAC (Click Chemistry) | Organic Azide, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole | Highly efficient and regioselective; Introduces a stable heterocyclic ring. beilstein-journals.orgnih.govrsc.orgwikipedia.org |

Synthesis and Stereochemical Analysis of Epimeric and Diastereomeric Analogs

The synthesis of epimeric and diastereomeric analogs of this compound is crucial for understanding structure-activity relationships and for accessing a broader range of stereochemically diverse compounds. The primary epimer of interest is (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane, which has the opposite configuration at the C4 position of the dioxolane ring.

The synthesis of these analogs typically starts from chiral precursors. For example, this compound is derived from L-tartaric acid, while its (4R) epimer can be synthesized from D-tartaric acid, ensuring high enantiomeric purity. The stereochemical integrity of the chiral center is generally well-preserved during the synthetic sequence.

Diastereomeric analogs can be synthesized by introducing an additional stereocenter into the molecule. This can be achieved, for example, by using a substituted starting material or by performing a stereoselective reaction on a derivative of the parent compound. For instance, a reaction at the ethynyl group that creates a new chiral center will result in a pair of diastereomers. The stereochemical outcome of such reactions is often influenced by the existing stereocenter in the dioxolane ring, leading to diastereoselective transformations.

The stereochemical analysis of these epimers and diastereomers is paramount and is typically carried out using a combination of spectroscopic and chiroptical techniques. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common method for separating and quantifying enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or through the analysis of coupling constants in rigid derivatives, can provide valuable information about the relative and absolute stereochemistry.

The table below outlines the key characteristics of the epimeric and diastereomeric analogs.

| Analog Type | Key Structural Difference | Synthetic Strategy | Analytical Techniques |

| Epimer (e.g., 4R) | Opposite configuration at C4 | Synthesis from the corresponding enantiomeric starting material (e.g., D-tartaric acid) | Chiral HPLC, Polarimetry |

| Diastereomer | Introduction of one or more additional stereocenters | Stereoselective reactions on the parent compound or its derivatives | NMR Spectroscopy (NOE, coupling constants), X-ray Crystallography |

Evaluation of Stereocontrol and Reactivity in Novel Dioxolane Derivatives

The chiral scaffold of this compound provides an excellent platform for investigating the principles of stereocontrol in chemical reactions. The stereocenter at the C4 position can exert a significant influence on the stereochemical outcome of reactions occurring at nearby functional groups, a phenomenon known as asymmetric induction.

In the context of novel dioxolane derivatives synthesized from the parent compound, the evaluation of stereocontrol is a critical aspect of their chemical exploration. For instance, in addition reactions to the ethynyl group, such as hydroboration-oxidation or additions of organometallic reagents, the approach of the incoming reagent can be biased to one face of the triple bond due to the steric hindrance or electronic influence of the adjacent chiral dioxolane moiety. This can lead to the preferential formation of one diastereomer over the other.

The reactivity of these novel derivatives is also a key area of investigation. The introduction of new functional groups via modification of the ethynyl moiety can dramatically alter the chemical behavior of the molecule. For example, the electron-withdrawing nature of a triazole ring, introduced via a click reaction, can affect the acidity of neighboring protons or the susceptibility of the dioxolane ring to hydrolysis.

Systematic studies are often conducted to quantify the degree of stereocontrol and to understand the factors that govern the reactivity of these new compounds. This typically involves performing a series of reactions under various conditions (e.g., different temperatures, solvents, catalysts) and analyzing the product distribution. The results from these studies provide valuable insights into the mechanistic pathways of the reactions and help in the rational design of more selective and efficient synthetic methods.

The following table summarizes the key aspects of evaluating stereocontrol and reactivity in novel derivatives.

| Evaluation Aspect | Methodology | Key Parameters Measured | Significance |

| Stereocontrol | Performing stereoselective reactions and analyzing product ratios | Diastereomeric ratio (dr), Enantiomeric excess (ee) | Understanding the influence of the chiral scaffold on reaction outcomes. |

| Reactivity | Kinetic studies, variation of reaction conditions, functional group tolerance studies | Reaction rates, yields, substrate scope | Elucidating reaction mechanisms and expanding the synthetic utility of the derivatives. |

Mechanistic Investigations and Computational Studies Pertaining to 4s 4 Ethynyl 2,2 Dimethyl 1,3 Dioxolane

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The stereocenter at the C4 position of the dioxolane ring profoundly influences the stereochemical outcome of reactions involving the ethynyl (B1212043) group. The elucidation of reaction mechanisms in stereoselective transformations of (4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane often involves a combination of experimental techniques and computational modeling.

One of the key areas of investigation is the addition of nucleophiles and electrophiles to the carbon-carbon triple bond. The chiral environment provided by the dioxolane moiety directs the approach of reagents, leading to the preferential formation of one stereoisomer over the other. For instance, in metal-catalyzed reactions, the coordination of the metal to one of the oxygen atoms of the dioxolane ring can create a rigid transition state, thereby enhancing stereocontrol.

Studies on analogous systems, such as those involving chiral 1,3-dioxolan-4-ones, have demonstrated that deprotonation and subsequent reaction with an electrophile occur with high selectivity. This is attributed to the stereochemical information being "stored" by the C2 center of the dioxolane ring. mdpi.com While direct mechanistic studies on this compound are not extensively reported in publicly available literature, the principles derived from similar chiral dioxolane systems provide a framework for understanding its reactivity. The general approach often involves the formation of a chiral intermediate whose facial selectivity is dictated by the steric and electronic properties of the dioxolane ring.

Stereochemical Pathways and Transition State Analysis

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Transition state analysis, often aided by computational methods, is a powerful tool for rationalizing and predicting the stereoselectivity of reactions involving this compound.

In asymmetric catalysis, the transfer of chiral information from a catalyst to the product occurs through a series of non-covalent interactions within the stereodetermining transition state. nih.gov For reactions involving this compound, the dioxolane ring itself acts as a source of chirality. The analysis of potential transition state models helps in understanding how this chirality is transferred to the newly formed stereocenters.

For example, in an aldol-type reaction involving the corresponding enolate, different transition state geometries (e.g., chair-like, boat-like) can be proposed. The relative energies of these transition states, which are influenced by steric hindrance and electronic interactions involving the dioxolane ring, will determine the preferred reaction pathway and thus the stereochemistry of the product. nih.govchem-station.com The presence of the bulky dimethyl groups on the dioxolane ring can significantly disfavor certain transition states, leading to high levels of stereoselectivity.

Theoretical Chemistry Approaches for Understanding Reactivity and Selectivity

Theoretical chemistry provides invaluable tools for gaining a deeper understanding of the factors that govern the reactivity and selectivity of this compound. Quantum chemical calculations can be employed to investigate the electronic structure, conformational preferences, and transition states of this molecule and its reaction intermediates.

The conformation of the 1,3-dioxolane (B20135) ring in this compound can influence its reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the most stable conformations and the energy barriers between them. The five-membered dioxolane ring typically adopts an envelope or a twist conformation. In related systems, the five-membered heterocycle has been shown to exhibit an envelope conformation. researchgate.net

The electronic structure of the molecule, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. This information is crucial for predicting the molecule's reactivity towards different reagents. For instance, the HOMO energy can indicate the molecule's nucleophilicity, while the LUMO energy can suggest its susceptibility to nucleophilic attack.

Below is a hypothetical table illustrating the kind of data that could be generated from quantum chemical calculations for the conformational analysis of this compound.

| Conformer | Dihedral Angle (O1-C2-O3-C4) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Envelope (C4-endo) | 25.3° | 0.00 | 1.85 |

| Twist (C4-O3) | 38.7° | 1.25 | 2.10 |

| Envelope (C2-endo) | -24.9° | 2.50 | 1.98 |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Computational modeling is a powerful tool for predicting and rationalizing the stereoselectivity of reactions involving this compound. By calculating the energies of the transition states leading to different stereoisomers, the major product can be predicted. Modern density functional theories are effective in capturing the non-covalent interactions that are often crucial in stereocontrolling transition states. nih.gov

For a hypothetical reaction, such as the addition of a nucleophile to the ethynyl group, computational models can be built to represent the different modes of approach of the nucleophile. The calculated activation energies for each pathway would then indicate the most likely stereochemical outcome.

The following table provides a hypothetical example of computational modeling results for the stereoselectivity of a reaction.

| Transition State | Stereochemical Outcome | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Excess (%) |

| TS-A | (R)-product | 15.2 | >99 |

| TS-B | (S)-product | 19.8 | <1 |

Note: This data is for illustrative purposes and does not represent a specific, documented reaction of this compound.

Kinetic and Thermodynamic Considerations in Chemical Processes Involving the Compound

The feasibility and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors. While thermodynamics determines the relative stability of reactants and products, kinetics deals with the rate of the reaction.

For reactions involving this compound, understanding the kinetic and thermodynamic parameters is essential for process optimization. For example, in a reversible reaction, the product distribution may be under either kinetic or thermodynamic control, depending on the reaction conditions.

Future Directions and Emerging Research Avenues for 4s 4 Ethynyl 2,2 Dimethyl 1,3 Dioxolane

Integration with Sustainable and Green Chemistry Methodologies

The future synthesis and application of (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane are increasingly being viewed through the lens of green and sustainable chemistry. This involves the development of more environmentally benign synthetic routes and the utilization of the compound in sustainable materials.

Key research areas include:

Greener Synthetic Pathways: Current research is exploring greener options for the synthesis of asymmetric diynes from terminal alkynes, utilizing sustainable oxidants like oxygen and replacing halogenated solvents with more environmentally friendly alternatives such as ethyl acetate. chemrxiv.org Future methodologies for synthesizing this compound could adopt these principles to reduce reliance on stoichiometric copper reagents and toxic solvents. chemrxiv.org

Bio-based Solvents and Reagents: The 1,3-dioxolane (B20135) moiety itself is being investigated as a green solvent, being non-toxic, odorless, and environmentally friendly. nih.govrwth-aachen.de Research into using bio-based feedstocks for the production of the dioxolane precursor could further enhance the sustainability profile of this compound.

Sustainable Polymer Chemistry: The terminal alkyne functionality opens avenues for its use in polymerization reactions, such as "click chemistry" (azide-alkyne cycloaddition). enamine.net Future research could focus on incorporating this chiral monomer into novel degradable and chemically recyclable polymers, contributing to a circular materials economy. rsc.org

A comparative table of traditional versus potential green synthesis parameters is presented below.

| Parameter | Traditional Synthesis | Future Green Synthesis |

| Solvents | Halogenated solvents (e.g., Dichloromethane) | Bio-based or greener solvents (e.g., Ethyl Acetate, 2-Methyltetrahydrofuran) |

| Oxidants | Stoichiometric metal oxidants | Catalytic systems with O2 or H2O2 |

| Catalysts | Homogeneous precious metal catalysts | Recyclable heterogeneous catalysts, biocatalysts |

| Feedstock | Petroleum-based | Renewable resources (e.g., biomass-derived glycerol) |

Exploration of Novel Catalytic Applications and Ligand Systems

The inherent chirality of this compound, originating from tartaric acid, makes it a prime candidate for the development of new chiral ligands and organocatalysts. nih.govresearchgate.net

Emerging research is likely to focus on:

Chiral Ligand Development: The dioxolane backbone is a well-established scaffold for creating C2-symmetric ligands. nih.gov The ethynyl (B1212043) group provides a versatile handle for introducing coordinating moieties, leading to the synthesis of novel ligands for asymmetric metal-catalyzed reactions. researchgate.net Research into diamine derivatives of similar dioxolane structures has already shown promise in the catalytic reduction of ketones. researchgate.net

Organocatalysis: Tartaric acid-derived structures, such as TADDOLs, have been successfully employed as chiral hydrogen-bonding organocatalysts. nih.gov Future work could explore the potential of this compound and its derivatives to catalyze a range of asymmetric transformations, such as aldol (B89426) or Michael reactions. researchgate.netresearchgate.net The development of chiral carbon nanodots from tartaric acid for enantioselective reactions further highlights the catalytic potential of this chiral backbone. rsc.orgfau.de

Click Chemistry and Bioorthogonal Catalysis: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). enamine.net This opens up possibilities for its use in creating complex molecular architectures, including its attachment to biological scaffolds for applications in chemical biology and bioorthogonal catalysis. researchgate.netnih.gov

| Potential Application | Key Feature Utilized | Example of Related Research |

| Asymmetric Metal Catalysis | Chiral Dioxolane Backbone | Synthesis of C2-symmetric diamine ligands from tartaric acid derivatives for cobalt-catalyzed reductions. researchgate.net |

| Organocatalysis | Chiral Diol Moiety | Use of tartaric acid-derived TADDOLs as H-bonding catalysts. nih.gov |

| Bioconjugation/Materials Science | Terminal Alkyne Group | Use of alkynes in "click chemistry" for linking molecules. enamine.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving reactive intermediates like alkynes. angelinifinechemicals.comrsc.orginnosyn.com

Future research in this area will likely involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives. mdpi.com This would allow for better control over reaction parameters, improved safety when handling acetylenic compounds, and easier scale-up. innosyn.comumontreal.ca

Automated Platforms: Integrating the flow synthesis of this chiral building block into automated platforms for medicinal chemistry and materials discovery. nih.gov This would enable the rapid generation of libraries of compounds for screening and optimization.

In-line Purification and Analysis: The implementation of in-line purification and analytical techniques within a flow setup would streamline the production process and ensure high purity of the final product.

The benefits of applying flow chemistry to the synthesis of chiral molecules like this compound are summarized below.

| Feature | Benefit in Flow Chemistry |

| Heat Transfer | Superior control over exothermic reactions, enhancing safety. |

| Mass Transfer | Efficient mixing leads to faster reaction rates and higher yields. |

| Scalability | Straightforward scaling from laboratory to production by extending operation time. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or intermediates. |

| Automation | Allows for precise control and unattended operation, improving reproducibility. |

Bio-inspired Synthetic Approaches and Mimetic Designs

Nature provides a vast blueprint for the design of efficient and selective catalysts and synthetic strategies. The chiral pool origin of this compound already represents a bio-inspired approach.

Future research could delve deeper into this area by:

Biocatalysis: Employing enzymes for the synthesis of the chiral diol precursor or for the transformation of the ethynyl group. Chemoenzymatic cascades, where a biocatalytic step is combined with chemical catalysis in the same solvent, are a promising avenue for the efficient production of complex chiral dioxolanes. nih.govrwth-aachen.defz-juelich.de

Biomimetic Catalysts: Designing catalysts that mimic the active sites of enzymes. The chiral scaffold of this compound could serve as a backbone for positioning catalytic groups in a specific three-dimensional arrangement, inspired by enzymes like aldolases. researchgate.net

Self-Assembling Systems: The interplay of the chiral dioxolane and the terminal alkyne could be exploited in the design of self-assembling molecular systems. Research on the self-assembly of terminal alkynes with inorganic clusters to form chiral networks on surfaces points to the potential for creating novel functional materials. polyu.edu.hk

Q & A

What are the established synthetic routes for (4S)-4-Ethynyl-2,3-dimethyl-1,3-dioxolane, and what analytical methods validate its purity and stereochemistry?

Basic Synthesis & Characterization

The synthesis typically begins with chiral precursors such as (R)- or (S)-configured dioxolane derivatives. For example, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol can undergo sequential functionalization, including propargylation or ethynylation, followed by purification via flash chromatography . Key steps involve protecting group strategies (e.g., ethoxymethoxy groups) and iodination in THF to introduce ethynyl substituents . Validation relies on 1H/13C NMR (e.g., δ 1.18–1.28 ppm for dimethyl groups, ethynyl proton absence confirming substitution) and GC-MS for purity (>95%) . Specific optical rotation ([α]D) measurements (e.g., -25.0 in CHCl3) confirm stereochemical retention .

How can researchers resolve contradictions in stereochemical assignments during synthesis?

Advanced Data Analysis

Discrepancies in stereochemistry may arise from starting material configuration or inversion during reactions. For example, if an (R)-precursor yields an (S)-product, chiral HPLC or Mosher ester analysis can clarify configurations . Cross-referencing NOESY NMR data (e.g., spatial proximity of substituents) and comparing experimental [α]D values with literature (e.g., -21.8 for related epoxides ) helps resolve ambiguities. Computational methods (DFT for energy-minimized conformers) further validate assignments .

What strategies enable selective functionalization of the dioxolane ring without ring-opening?

Advanced Functionalization

The ethynyl group at C4 allows click chemistry (e.g., azide-alkyne cycloaddition), while the dioxolane ring remains intact under mild conditions. For bromomethyl derivatives, SN2 reactions with nucleophiles (e.g., NaN3) proceed selectively at the exocyclic position . Protecting the ethynyl group with TMS-Cl prior to oxidation or alkylation prevents side reactions . Kinetic monitoring via TLC or in-situ IR ensures reaction specificity .

How can (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane be applied in enantioselective catalysis?

Advanced Applications

The compound’s rigid chiral framework makes it a precursor for ligands in asymmetric catalysis. For instance, phosphine-functionalized derivatives (e.g., (4S,5S)-Bis(diphenylphosphinomethyl) analogs) coordinate transition metals for enantioselective hydrogenation or cross-coupling . Testing catalytic efficiency involves benchmarking against established ligands (e.g., BINAP) in model reactions (e.g., asymmetric allylic alkylation), with HPLC or chiral GC analyzing enantiomeric excess .

What methodologies optimize reaction scalability while maintaining stereochemical fidelity?

Advanced Process Chemistry

Scale-up requires solvent optimization (e.g., replacing THF with MeCN for safer distillation) and minimizing column chromatography. For example, telescoping steps (e.g., direct iodination after propargylation ) improves yield (85% reported for similar intermediates ). Continuous flow systems enhance reproducibility for photochemical or low-temperature steps. PAT (Process Analytical Technology) tools like inline NMR monitor stereochemistry during scale-up .

How do researchers address stability challenges during storage or reaction conditions?

Advanced Handling

The ethynyl group is prone to oxidation; storage under inert gas (Ar) with molecular sieves prevents degradation. For reactions involving peroxides (e.g., mCPBA in epoxidation ), strict temperature control (-20°C) and quenching with Na2S2O3 mitigate exotherms. Safety protocols from SDS (e.g., PPE for iodide intermediates ) are critical. Stability studies via accelerated aging (40°C/75% RH) identify decomposition pathways .

What analytical techniques differentiate regioisomers or diastereomers in functionalized derivatives?

Advanced Analytical Challenges

Complex mixtures require 2D NMR (HSQC, HMBC) to assign regiochemistry (e.g., ethynyl vs. propargyl substitution). Diastereomers are resolved via chiral stationary phase HPLC (e.g., Chiralpak AD-H) or VCD spectroscopy . High-resolution MS (HRMS) with isotopic pattern analysis confirms molecular formulas, while X-ray crystallography provides definitive structural proof for crystalline intermediates .

How can mechanistic studies elucidate reaction pathways in dioxolane derivatization?

Advanced Mechanistic Probes

Isotopic labeling (e.g., D2O quenching for proton exchange studies) and kinetic isotope effects reveal rate-determining steps. For iodination (e.g., I2 in THF ), DFT calculations model transition states to explain stereochemical outcomes. Trapping intermediates with TEMPO or monitoring by in-situ Raman identifies radical or ionic mechanisms .

What role does the dioxolane ring’s conformation play in reactivity or biological activity?

Advanced Structure-Activity Relationships

The 1,3-dioxolane ring’s puckering (endo/exo) affects steric accessibility. X-ray or NOE correlations map ring conformations, while docking studies correlate geometry with biological targets (e.g., quorum sensing inhibition ). Modifying substituents (e.g., replacing ethynyl with azide) and testing in bioassays (e.g., bacterial luminescence) quantifies activity changes .

How are computational methods integrated to predict synthetic feasibility or properties?

Advanced Computational Chemistry

DFT (B3LYP/6-31G*) predicts reaction barriers for ethynyl introduction or ring-opening. Molecular dynamics simulate solvent effects on reaction pathways. For property prediction, COSMO-RS models solubility in biphasic systems, while QSPR estimates toxicity or biodegradability for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.